tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Historical Context and Development of Diazaspiro Compounds
The exploration of diazaspiro compounds began in the mid-20th century, driven by the need for rigid molecular frameworks in alkaloid synthesis. Early work focused on simpler systems like 1,7-diazaspiro[5.5]undecane, synthesized via Claisen condensation and acid-catalyzed cyclization. The introduction of spirocyclic dipiperidines, such as 1,9-diazaspiro[5.5]undecane derivatives, gained momentum in the 2010s as researchers recognized their potential in modulating biological targets like GABAA receptors and neuropeptide Y.
Key milestones include:
- 2017 : A comprehensive review highlighted 1,9-diazaspiro[5.5]undecanes as privileged scaffolds for obesity and pain therapeutics.
- 2021 : Structure-activity studies demonstrated the critical role of the spirocyclic benzamide moiety in enhancing binding affinity at central nervous system receptors.
- 2022 : Dengue virus inhibitors based on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecanes showcased EC₅₀ values as low as 11.43 μM.
Significance in Heterocyclic Chemistry Research
The compound’s spirocyclic architecture addresses three major challenges in heterocyclic chemistry:
- Conformational Restriction : The shared spiro carbon atom enforces a fixed dihedral angle between the two piperidine rings, reducing entropic penalties in molecular recognition.
- Stereochemical Diversity : The 3,9-diazaspiro[5.5]undecane core permits axial and equatorial substituent orientations, enabling fine-tuning of physicochemical properties.
- Functional Group Orthogonality : The Boc group at N-3 and ketone at C-8 allow sequential derivatization, as demonstrated in multigram syntheses of proline-based chimeras.
Table 1 : Applications of Spirocyclic Diazaspiro Compounds
Classification and Nomenclature within Spirocyclic Systems
The IUPAC name tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate reflects three structural components:
- Spiro Junction : The [5.5] designation indicates two fused six-membered rings sharing one carbon atom.
- Heteroatom Positioning : The 3,9-diaza notation specifies nitrogen atoms at positions 3 and 9 of the spiro system.
- Functional Groups :
- tert-Butyloxycarbonyl (Boc) at N-3
- Ketone (oxo) at C-8
Nomenclature Breakdown :
| Component | Description |
|---|---|
| Spiro[5.5]undecane | Bicyclic system with two six-membered rings |
| 3,9-Diaza | Nitrogen atoms at positions 3 and 9 |
| 8-Oxo | Ketone group at position 8 |
| 3-Carboxylate | Esterified carboxylic acid at position 3 |
This systematic naming aligns with IUPAC Rule A-32 for spiro hydrocarbons and their heterocyclic analogs. The Boc group’s inclusion follows carbamate-protecting group conventions, prioritizing the principal chain containing the spiro atom.
Properties
IUPAC Name |
tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICATZPYVMNDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Multi-Component Assembly
One prevalent approach involves a multi-step synthesis starting from commercially available heterocyclic precursors. The key steps include:
- Formation of the diazaspiro core: This involves cyclization reactions between suitable diamines and electrophilic intermediates such as isocyanates or acyl chlorides.
- Oxidation step: The introduction of the keto group at the 8-position is achieved via selective oxidation of the corresponding secondary alcohol or precursor.
- Step 1: Condensation of a diamine with a suitable aldehyde or ketone to form a heterocyclic intermediate.
- Step 2: Cyclization to form the spirocyclic framework, often facilitated by acid or base catalysis.
- Step 3: Oxidation of the intermediate to introduce the keto group at the specified position, employing oxidants like PCC (pyridinium chlorochromate) or Dess–Martin periodinane under controlled conditions.
Direct Spirocyclization from Precursors
Another method involves direct spirocyclization of linear precursors containing amino and carbonyl functionalities:
- Starting materials: Amino alcohols or amino acids with suitable protecting groups.
- Reaction conditions: Acidic or basic catalysis, often with microwave-assisted heating to promote cyclization efficiently.
- Oxidation step: Similar to the multi-component approach, oxidation is performed post-cyclization to generate the keto functionality.
Patented Methods from Patent Literature
According to WO2020048829A1, a notable patent related to 3,9-diazaspiro[5.5]undecane derivatives, the synthesis involves:
- Preparation of key intermediates: Using specific heterocyclic building blocks such as substituted piperazines or diazaspiro compounds.
- Coupling reactions: Employing amide or carbamate formation to introduce the tert-butyl ester group.
- Oxidation step: Selective oxidation of the spirocyclic amine to the corresponding keto derivative, often using mild oxidants to preserve the integrity of the spirocyclic system.
Key Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of heterocyclic core | Diamines, aldehydes/ketones | Reflux, acid/base catalysis | Facilitates cyclization |
| Spirocyclization | Amino alcohols or amino acids | Microwave heating or reflux | Promotes ring closure |
| Oxidation | PCC, Dess–Martin, or hypervalent iodine reagents | Mild, controlled temperature | Ensures selective oxidation |
Data Table Summarizing Preparation Methods
| Method Type | Starting Materials | Key Reactions | Oxidants Used | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-component assembly | Diamines, acyl chlorides | Cyclization, oxidation | PCC, Dess–Martin | High yield, modular | Multiple steps, purification needed |
| Direct cyclization | Amino alcohols | Cyclization, oxidation | Hypervalent iodine | One-pot process possible | Sensitive to reaction conditions |
| Patented synthesis | Substituted heterocycles | Coupling, oxidation | Mild oxidants | Specific functionalization | Requires specialized intermediates |
Research Findings and Optimization Strategies
- Selectivity: Oxidation conditions must be optimized to avoid over-oxidation or degradation of the spirocyclic core.
- Yield enhancement: Microwave-assisted cyclization and oxidation can significantly improve yields and reduce reaction times.
- Purification: Chromatography and recrystallization are typically employed to isolate pure tert-butyl esters.
Notes on Practical Implementation
- Solvent selection: Common solvents include dichloromethane, acetonitrile, or tert-butanol, depending on the reaction step.
- Temperature control: Mild conditions are preferred during oxidation to prevent ring opening or side reactions.
- Protecting groups: Use of suitable protecting groups on amines can improve selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds similar to tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane exhibit promising anticancer properties. The spirocyclic structure is known to interact with biological targets involved in cancer progression, potentially leading to the development of new anticancer drugs .
- Neuroprotective Effects : Research has shown that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .
-
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures. Its unique structure enables various functionalizations that are crucial in creating biologically active compounds .
- Synthesis of Spiro Compounds : The synthesis of spiro compounds is facilitated by this compound due to its ability to undergo cyclization reactions, which are important in the development of pharmaceuticals and agrochemicals .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that spiro derivatives showed significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential for neuroprotective therapies. |
| Study C | Organic Synthesis | Reported successful synthesis of a series of spirocyclic compounds using tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane as a precursor, highlighting its utility as a versatile building block. |
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structurally related diazaspiro compounds and their key differences:
Notes:
- Fluorinated derivatives (e.g., CAS 1784848-04-9, 1263178-12-6) leverage fluorine’s electronegativity and lipophilicity to enhance metabolic stability and membrane permeability .
- Reduced nitrogen analogs (e.g., CAS 873924-08-4) simplify the diaza core, which may affect hydrogen-bonding interactions in target proteins .
Biological Activity
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS Number: 1061731-86-9) is a heterocyclic compound characterized by its unique spirocyclic structure and functional groups, which confer significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the modulation of various biological pathways.
Molecular Structure and Composition:
- Molecular Formula: C14H24N2O3
- Molecular Weight: 268.36 g/mol
- IUPAC Name: this compound
Physical Properties:
- Purity: Typically around 95% to 97%
- Solubility: Highly soluble in organic solvents; water solubility is moderate (approximately 2.73 mg/ml) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The oxo group and the spirocyclic structure allow for unique binding interactions that can modulate biological pathways.
- GABA Receptor Interaction:
- Enzyme Modulation:
In Vitro Studies
Several studies have explored the pharmacological potential of related diazaspiro compounds:
| Study | Compound | Activity | Reference |
|---|---|---|---|
| Bavo et al. (2021) | 3,9-Diazaspiro[5.5]undecane derivatives | GABAAR antagonism | |
| Research on analogs | Various diazaspiro compounds | Immunomodulatory effects |
Case Studies
- GABAAR Antagonism:
-
Therapeutic Applications:
- The structural properties of this compound make it a candidate for further development as a therapeutic agent targeting neurological disorders and inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | Lacks oxo group | Lower reactivity |
| tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | Different oxo position | Varying receptor affinities |
The presence of the oxo group in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Q. What are the key considerations for synthesizing tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a spirocyclic amine precursor with a tert-butyl carbamate-protected intermediate. Key steps include:
- Pd-catalyzed cross-coupling : Use Pd₂(dba)₃/XantPhos with Cs₂CO₃ in 1,4-dioxane at 100°C to introduce aromatic substituents (e.g., in PROTAC synthesis) .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) effectively removes the tert-butyl group without degrading the spirocyclic core .
- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization improves purity (>95%) .
Q. Yield Optimization Strategies :
Q. Which analytical techniques are most effective for confirming the spirocyclic structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and spirocyclic proton environments (e.g., δ 3.4–4.2 ppm for diazaspiro carbons) .
- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 268.352 for C₁₄H₂₄N₂O₃) and fragmentation patterns .
- X-ray Crystallography : Resolve the spirocyclic conformation using SHELX software for small-molecule refinement .
- HPLC-PDA : Assess purity (>98%) with a C18 column (MeCN/H₂O gradient) and UV detection at 210–254 nm .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?
Methodological Answer: The rigid spirocyclic core restricts conformational flexibility, which:
- Enhances Steric Hindrance : Limits access to the Pd catalyst, requiring bulky ligands (e.g., XantPhos) to stabilize the transition state .
- Modulates Electronic Effects : The electron-withdrawing carbonyl (8-oxo) reduces electron density at the nitrogen, slowing oxidative addition.
- Mitigation Strategies :
Case Study : In PROTAC synthesis, coupling yields dropped to 40% when steric bulk increased (e.g., fluorinated aryl groups) .
Q. What strategies are employed to mitigate racemization during the deprotection of the tert-butyl carbamate group?
Methodological Answer: Racemization risks arise from acidic conditions (TFA/DCM) destabilizing chiral centers. Strategies include:
- Low-Temperature Deprotection : Perform reactions at 0–4°C to slow acid-catalyzed isomerization .
- Alternative Protecting Groups : Use base-labile groups (e.g., Fmoc) for pH-neutral deprotection in sensitive scaffolds.
- Chiral HPLC Resolution : Post-deprotection, separate enantiomers using chiral stationary phases (e.g., amylose derivatives) .
Data Contradiction Analysis : Conflicting NMR shifts (e.g., δ 7.59–7.57 ppm for aromatic protons in vs. δ 7.27–7.23 ppm in ) may indicate residual TFA or solvent effects. Confirm via 2D NMR (COSY, NOESY).
Comparative Synthetic Routes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
